PRX-07034 hydrochloride

Overview

Description

PRX-07034 hydrochloride is a highly selective and potent antagonist of the 5-HT6 receptor . It has cognition and memory-enhancing properties and decreases body weight in rodents .

Synthesis Analysis

The synthesis of PRX-07034 hydrochloride involves the binding affinity of PRX-07034 to the 5-HT6 receptor, other 5-HT receptors, as well as other G-protein coupled receptors, ion channels, and transporters .Molecular Structure Analysis

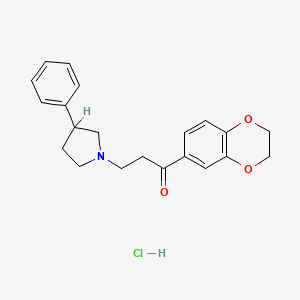

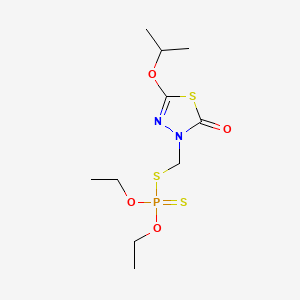

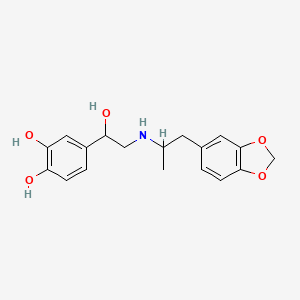

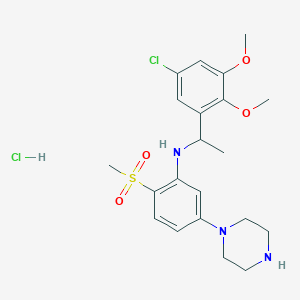

The molecular formula of PRX-07034 hydrochloride is C21H29Cl2N3O4S . Its average mass is 490.444 Da and its mono-isotopic mass is 489.125580 Da .Chemical Reactions Analysis

PRX-07034 hydrochloride is a highly selective and potent 5-HT6 receptor antagonist with a Ki= 4-8 nM and an IC50 of 19 nM .Physical And Chemical Properties Analysis

PRX-07034 hydrochloride is a highly selective and potent 5-HT6 receptor antagonist with a Ki= 4-8 nM and an IC50 of 19 nM . Its molecular formula is C21H29Cl2N3O4S and its molar mass is 490.44 g·mol−1 .Scientific Research Applications

Cognitive Enhancement

PRX-07034 has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer’s disease .

Working Memory Improvement

PRX-07034 has been found to significantly enhance delayed spontaneous alternation, a measure of working memory, in rats . This suggests that PRX-07034 could be used to improve working memory in conditions where it is impaired, such as schizophrenia and autism spectrum disorder .

Cognitive Flexibility Enhancement

PRX-07034 has been shown to enhance switching between a place and response strategy in rats . This suggests that PRX-07034 could be used to enhance cognitive flexibility, the ability to adapt cognitive processing strategies to face new and unexpected conditions in the environment .

Treatment of Schizophrenia

PRX-07034 has been evaluated for its potential in treating schizophrenia . The combination of PRX-07034 and prazosin alleviated stereotypy and hyperlocomotor activity while enhancing memory in an object recognition task, and reversed sensory-gating deficits induced by dizocilpine . These results suggest that the combination of a 5-HT6 antagonist with low doses of prazosin could have therapeutic potential in the treatment of schizophrenia .

Treatment of Obesity

PRX-07034 has been evaluated for its potential in treating obesity . While the exact mechanisms are not clear, it is thought that PRX-07034 may influence the serotonin system, which plays a role in regulating appetite and energy balance .

Neurotransmitter Systems Research

PRX-07034 has been used in research to better understand the role of 5-HT6 receptors in learning and memory . The selectivity of PRX-07034 for 5-HT6 receptors has been investigated in a radioligand binding study, and its effects on working memory and strategy switching have been examined .

Mechanism of Action

Target of Action

PRX-07034, also known as 336H22ETCG or PRX-07034 hydrochloride, is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 . The 5-HT6 receptor is a serotonin receptor that plays a crucial role in the brain and is involved in the regulation of various cognitive processes .

Mode of Action

PRX-07034 interacts with its primary target, the 5-HT6 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal response. This interaction results in changes in the neurotransmitter systems in the brain, specifically the acetylcholine and glutamate systems .

Biochemical Pathways

PRX-07034 affects the acetylcholine and glutamate neurotransmitter systems in the brain . These systems are involved in various cognitive functions, including memory and learning. By interacting with the 5-HT6 receptor, PRX-07034 can influence these systems and potentially enhance cognitive function .

Pharmacokinetics

It’s known that the compound is a small molecule, suggesting it may have good bioavailability and the ability to cross the blood-brain barrier .

Result of Action

PRX-07034 has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILCQJJJAFRKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029352 | |

| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |

| Record name | PRX-07034 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

PRX-07034 hydrochloride | |

CAS RN |

903580-39-2 | |

| Record name | PRX-07034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRX-07034 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRX-07034 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?

A: PRX-07034 acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that PRX-07034, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that PRX-07034 might improve memory function. []

Q2: How effective is PRX-07034 in combination with other drugs for treating schizophrenia?

A: Studies show that combining PRX-07034 with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.

Q3: What is known about the distribution of PRX-07034 in the body?

A: While the behavioral effects of PRX-07034 have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify PRX-07034 in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that PRX-07034 can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []

Q4: Are there any cognitive benefits associated with PRX-07034?

A: Research suggests that PRX-07034 might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of PRX-07034 on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.